

Introduction: The Strategic Value of Fluorinated Amino Alcohols

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Compound of Interest

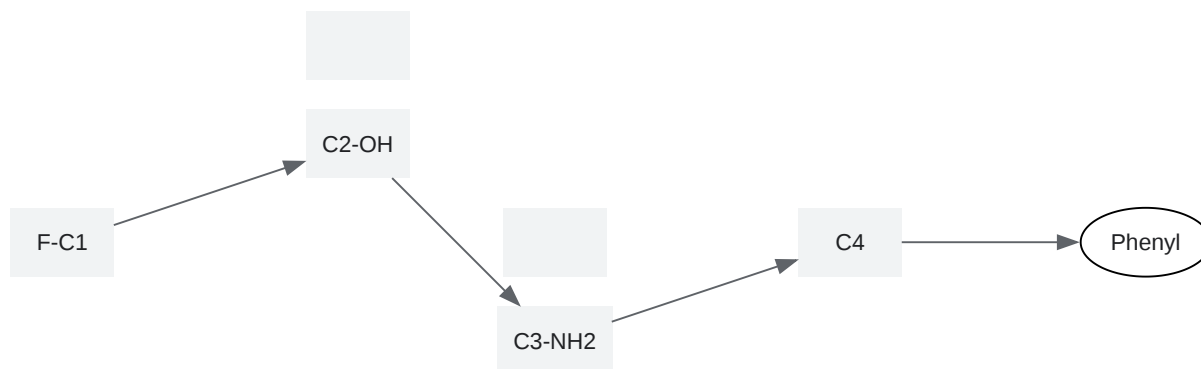
| | |
|----------------|-------------------------------------|
| Compound Name: | 3-Amino-1-fluoro-4-phenylbutan-2-ol |
| CAS No.: | 105608-78-4 |
| Cat. No.: | B2675228 |

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In modern drug discovery, the strategic incorporation of fluorine is a key tactic for optimizing lead compounds.^[1] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.^{[2][3]} When combined with the β -amino alcohol scaffold, a structural motif renowned for its role as a transition-state isostere in enzyme inhibitors, the resulting fluorinated amino alcohol becomes a powerful building block for creating novel therapeutics.^{[4][5]} **3-Amino-1-fluoro-4-phenylbutan-2-ol** exemplifies this design philosophy, representing a next-generation analogue of core structures found in successful antiviral and anti-cancer agents.

Molecular Structure and Physicochemical Properties

The structure of **3-Amino-1-fluoro-4-phenylbutan-2-ol** is characterized by a four-carbon butanol chain. Key substitutions include a phenyl group at C4, an amino group at C3, a hydroxyl group at C2, and a fluorine atom at C1. This arrangement results in two adjacent chiral centers at C2 and C3, leading to significant stereochemical complexity.



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Caption: Core structure of **3-Amino-1-fluoro-4-phenylbutan-2-ol** with chiral centers at C2 and C3 marked (*).

Predicted Physicochemical Properties

Due to the lack of experimental data for this specific molecule, its properties are predicted based on its constituent functional groups and data from analogous compounds. The presence of polar amino and hydroxyl groups suggests moderate water solubility, while the phenyl ring and fluorine atom contribute to its lipophilicity. The basicity of the amino group is expected to be attenuated by the inductive effect of the nearby hydroxyl and fluoro groups.

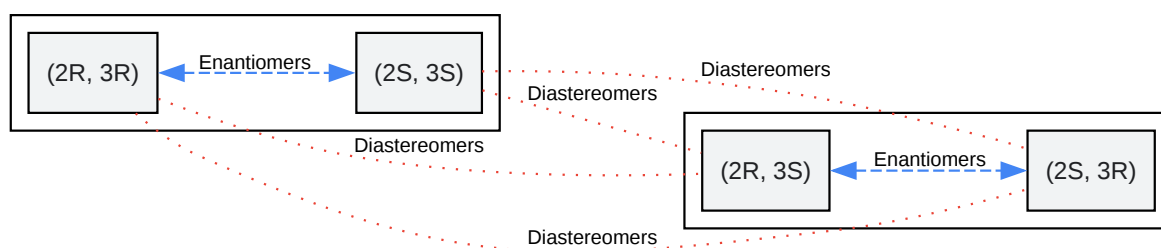
| Property | Predicted Value | Rationale & Key Influences |
|-------------------------|-------------------------------------|--|
| Molecular Formula | C ₁₀ H ₁₄ FNO | Derived from atom count. |
| Molecular Weight | 183.22 g/mol | Sum of atomic weights. |
| Hydrogen Bond Donors | 2 (OH, NH ₂) | Critical for receptor interactions. |
| Hydrogen Bond Acceptors | 3 (F, O, N) | Influences solubility and binding. |
| pKa (Amine) | ~8.5 - 9.5 | Lowered from typical alkylamines due to the inductive effect of adjacent electronegative F and OH groups. |
| XLogP3 | ~1.5 - 2.0 | Balanced hydrophilicity/lipophilicity from polar groups and the phenyl ring, suitable for oral bioavailability.[6] |
| Stereocenters | 2 | Leads to four possible stereoisomers. |

Stereoisomerism and Conformational Analysis

The biological activity of chiral molecules is intimately tied to their three-dimensional structure. With two stereocenters at C2 and C3, **3-Amino-1-fluoro-4-phenylbutan-2-ol** can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[7]

- **Enantiomers:** The (2R,3R) and (2S,3S) isomers are a pair of non-superimposable mirror images. Likewise, the (2R,3S) and (2S,3R) isomers form another enantiomeric pair.
- **Diastereomers:** Any isomer is a diastereomer of the isomers that are not its enantiomer (e.g., (2R,3R) is a diastereomer of (2R,3S) and (2S,3R)). Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

The relative stereochemistry is often described using the erythro and threo nomenclature. For this molecule, the (2R,3S) and (2S,3R) isomers would be designated anti (or threo), while the (2R,3R) and (2S,3S) isomers would be syn (or erythro). In many biologically active amino alcohols, particularly HIV protease inhibitors, the anti configuration is crucial for activity.[5]



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Caption: Stereochemical relationships between the four possible isomers of **3-Amino-1-fluoro-4-phenylbutan-2-ol**.

Proposed Synthetic Strategy

A stereocontrolled synthesis is paramount to access individual isomers for biological evaluation. The following hypothetical route is proposed, leveraging well-documented transformations known for their reliability and stereoselectivity.[8][9] The strategy begins with a commercially available chiral starting material, L-phenylalanine, to set the stereochemistry at C3.



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Caption: Retrosynthetic analysis for **3-Amino-1-fluoro-4-phenylbutan-2-ol** starting from N-Boc-L-phenylalanine.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (Weinreb Amide)

- To a solution of N-Boc-L-phenylalanine (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), HOBt (1.2 equiv), and triethylamine (3.0 equiv).
- Add EDC (1.2 equiv) portion-wise and stir the reaction mixture at room temperature for 16 hours.
- Quench the reaction with saturated NH₄Cl solution and extract with DCM.
- Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the Weinreb amide. Causality: The Weinreb amide is a superior intermediate to a standard ester or acid chloride for the subsequent Grignard reaction, as it forms a stable chelated intermediate that prevents over-addition to form a tertiary alcohol.

Step 2: Synthesis of tert-butyl ((S)-1-oxo-1-(chloromethyl)-4-phenylbutan-2-yl)carbamate

- Prepare chloromethylmagnesium chloride from chloromethyltrimethylsilane and magnesium in THF.
- To a solution of the Weinreb amide (1.0 equiv) from Step 1 in dry THF (0.2 M) at -78 °C, add the freshly prepared Grignard reagent dropwise.
- Allow the reaction to warm to 0 °C and stir for 2 hours.
- Quench carefully with saturated NH₄Cl and extract with ethyl acetate.
- Dry, concentrate, and purify by flash chromatography to obtain the α-chloroketone. Causality: This step builds the core carbon backbone. Using a chloromethyl Grignard reagent directly installs the chlorine, which will later be displaced by fluorine.

Step 3: Synthesis of tert-butyl ((S)-1-fluoro-3-oxo-4-phenylbutan-2-yl)carbamate

- Dissolve the α-chloroketone (1.0 equiv) in acetonitrile (0.1 M).
- Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv).

- Heat the mixture to 60 °C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).
- Cool to room temperature, dilute with water, and extract with ethyl acetate.
- Purify by flash chromatography to yield the α -fluoroketone. Causality: This is a standard Finkelstein (halogen exchange) reaction to introduce the fluorine atom. Acetonitrile is a suitable polar aprotic solvent for this S_N2 displacement.

Step 4: Stereoselective Reduction to (2S,3S)-tert-butyl (1-fluoro-2-hydroxy-4-phenylbutan-3-yl)carbamate

- Dissolve the α -fluoroketone (1.0 equiv) in a mixture of THF and methanol (4:1, 0.1 M) and cool to -78 °C.
- Add sodium borohydride (NaBH_4) (1.5 equiv) in small portions. The use of a bulky reducing agent like L-Selectride can improve diastereoselectivity based on Felkin-Anh principles.
- Stir for 3 hours at -78 °C.
- Quench the reaction with saturated NH_4Cl solution and allow it to warm to room temperature.
- Extract with ethyl acetate, dry the organic phase, and concentrate. The diastereomers can be separated at this stage by careful flash chromatography. Causality: The reduction of the ketone creates the second chiral center (C2). The stereochemical outcome is directed by the existing chiral center at C3. Low temperatures and specific reagents are used to maximize the diastereomeric excess (d.e.).

Step 5: Deprotection to (2S,3S)-3-Amino-1-fluoro-4-phenylbutan-2-ol

- Dissolve the purified Boc-protected amino alcohol (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane (10 equiv).
- Stir at room temperature for 2 hours.
- Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

- Triturate the resulting solid with diethyl ether to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization with a mild base. Causality: Acidic conditions are required to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the primary amine.

Relevance in Drug Discovery

The **3-amino-1-fluoro-4-phenylbutan-2-ol** scaffold is a highly valuable building block for several reasons:

- **Protease Inhibition:** The core hydroxyethylamine structure is a well-established transition-state analogue for aspartyl proteases, a class of enzymes critical in viral replication (e.g., HIV protease) and neurological disorders (e.g., β -secretase in Alzheimer's disease).[4][5]
- **Enhanced Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at C1 can protect the molecule from degradation, potentially increasing its in vivo half-life.[2][3]
- **Modulation of Acidity/Basicity:** The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group. This fine-tuning of basicity can optimize interactions with target proteins and improve pharmacokinetic properties like cell permeability and oral absorption.[1]
- **Conformational Control:** Fluorine substitution can induce specific conformational preferences in a molecule through steric and electronic effects, which can pre-organize the ligand for optimal binding to its biological target.[1]

Conclusion

While direct experimental data on **3-Amino-1-fluoro-4-phenylbutan-2-ol** is sparse, a thorough analysis of its structure through the lens of established medicinal chemistry principles reveals its significant potential as a scaffold in drug design. Its stereochemical richness demands a carefully controlled synthetic approach, as outlined in the proposed protocol. The strategic combination of a proven pharmacophore with the benefits of fluorination makes this molecule and its derivatives compelling targets for synthesis and evaluation in programs targeting proteases and other enzymes where transition-state mimicry is a validated therapeutic strategy.

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